2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide
Description
This compound is a benzamide derivative featuring a 1,3-thiazole core substituted at the 4-position with a 4-(difluoromethoxy)phenyl group and at the 2-position with a 2-chlorobenzamide moiety. The difluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for therapeutic or agrochemical applications . Structural confirmation typically employs $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, IR, and MS spectroscopy.
Properties
CAS No. |
7169-30-4 |
|---|---|
Molecular Formula |
C17H11ClF2N2O2S |
Molecular Weight |
380.8 g/mol |
IUPAC Name |
2-chloro-N-[4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C17H11ClF2N2O2S/c18-13-4-2-1-3-12(13)15(23)22-17-21-14(9-25-17)10-5-7-11(8-6-10)24-16(19)20/h1-9,16H,(H,21,22,23) |
InChI Key |
JUSZHVVJGZSGLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch reaction remains the most widely employed method for constructing the thiazole moiety. This one-pot condensation involves α-halo ketones and thioureas under basic conditions. For the target compound, 4-(difluoromethoxy)acetophenone is halogenated using N-chlorosuccinimide (NCS) to yield 2-chloro-1-(4-(difluoromethoxy)phenyl)ethan-1-one, which subsequently reacts with thiourea in ethanol at 80°C (Figure 1).
Reaction Conditions:
Cyclization of Thioureas
An alternative approach involves cyclizing N-substituted thioureas with α-bromo ketones. This method offers superior regioselectivity for 4-aryl substituents. For instance, 4-(difluoromethoxy)phenylthiourea reacts with 2-bromo-1-(2-chlorophenyl)ethan-1-one in dimethylformamide (DMF) at 100°C.
Key Parameters:
Introduction of the Difluoromethoxy Group
The difluoromethoxy (-OCF2H) group at the 4-position of the phenyl ring is critical for the compound’s electronic properties. Two synthetic routes are prevalent:
Electrophilic Aromatic Substitution
Direct fluorination of 4-methoxyphenyl precursors using HF-pyridine complexes at −10°C introduces the difluoromethoxy group. This method requires careful control of stoichiometry to avoid over-fluorination.
Optimized Protocol:
Ullmann Coupling Reaction
A copper-catalyzed coupling between 4-iodophenol and chlorodifluoromethane (ClCF2H) in the presence of K2CO3 provides 4-(difluoromethoxy)iodobenzene, which is further functionalized.
Reaction Table 1:
| Parameter | Value |
|---|---|
| Catalyst | CuI (10 mol%) |
| Ligand | 1,10-Phenanthroline |
| Solvent | DMSO |
| Temperature | 110°C |
| Yield | 81% |
Formation of the Benzamide Moiety
The benzamide group is introduced via amidation of 2-chlorobenzoic acid derivatives with the pre-formed thiazole amine.
Amidation of Benzoyl Chloride
2-Chlorobenzoyl chloride reacts with 4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-amine in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base.
Critical Parameters:
Coupling with Carboxylic Acid
Alternatively, a carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) achieves comparable yields.
Comparative Data:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Benzoyl Chloride | 89 | 98.5 |
| EDC/HOBt | 87 | 97.8 |
Industrial-Scale Production Methods
Continuous Flow Synthesis
Industrial protocols favor continuous flow systems to enhance reproducibility and safety. A representative setup involves:
-
Step 1: Thiazole ring formation in a tubular reactor (residence time: 30 min)
-
Step 2: In-line extraction to remove byproducts
Advantages:
-
30% reduction in solvent use
-
95% conversion efficiency
Solvent Optimization
Replacing traditional solvents like DMF with cyclopentyl methyl ether (CPME) improves environmental sustainability without compromising yield.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Research indicates that 2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide exhibits promising anti-cancer properties. Preliminary studies suggest its potential to modulate enzyme activity and receptor binding, making it a valuable lead compound in therapeutic applications.
Case Study: Anti-Cancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The mechanism of action appears to involve the disruption of critical signaling pathways associated with tumor growth. Further research is required to elucidate the specific targets and pathways involved.
Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For instance, studies have shown that it can act as an inhibitor of certain kinases, which are often overactive in cancerous cells.
Receptor Binding Studies
The interaction of This compound with various receptors has been a focus of research. Binding affinity studies indicate that it may selectively bind to certain targets involved in inflammatory responses and cancer progression.
Synthesis and Optimization
The synthesis of this compound typically involves multiple steps, including the use of oxidizing agents and reducing agents under controlled conditions. Recent advancements in continuous flow synthesis methods have improved efficiency and reduced costs associated with its production.
Mechanism of Action
The mechanism of action of 2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal cellular processes, leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The target compound’s difluoromethoxy group distinguishes it from analogs with methoxy (e.g., EMAC2060 ), chloro (e.g., 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide ), or sulfonamide (e.g., 4-tert-butyl-N-{4-(1,3-thiazol-2-yl)sulfamoylphenyl}benzamide ) substituents. Key comparisons:
- Electron-Withdrawing vs. Donating Groups: The difluoromethoxy group (-OCF$2$H) balances electron-withdrawing (due to fluorine) and moderate lipophilicity, enhancing membrane permeability compared to methoxy (-OMe) or nitro (-NO$2$) groups .
- Thiazole Substitution : The 2-yl position of the thiazole ring (common in analogs) optimizes hydrogen bonding, as seen in ’s crystal structure (N–H···N interactions) .
Spectroscopic Profiles
- IR Spectroscopy :
- NMR :
- Thiazole protons resonate at δ 7.5–8.5 ppm ($^{1}\text{H}$-NMR), while difluoromethoxy groups show splitting patterns for –CF$_2$H (δ 4.5–5.5 ppm) .
Biological Activity
2-chloro-N-{4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl}benzamide is a synthetic organic compound notable for its complex structure, which includes a benzamide moiety and a thiazole ring. Its molecular formula is with a molecular weight of approximately 396.85 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and drug development.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Properties
Preliminary studies suggest that this compound may exhibit anticancer activity . In vitro assays have indicated its potential to inhibit the growth of various cancer cell lines. The compound appears to modulate enzyme activity and receptor binding, which are critical in cancer progression.
Case Study:
In a study examining its effects on HepG2 cells (a liver cancer cell line), the compound demonstrated significant antiproliferative effects with an IC50 value indicating effective concentration levels for inhibiting cell growth.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 5.0 | Apoptosis induction |
| MCF-7 | 7.5 | Cell cycle arrest |
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor for certain enzymes involved in cancer metabolism. Specifically, it has shown potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression related to cancer cell proliferation.
Interaction Studies
Understanding the interactions of this compound with various biological targets is essential for elucidating its mechanisms of action. Studies have focused on:
- Binding Affinity: The compound's ability to bind with specific receptors and enzymes.
- Structure-Activity Relationship (SAR): Investigating how modifications to the chemical structure affect biological activity.
Comparative Analysis
The unique structural features of this compound allow for versatility in applications across medicinal chemistry and materials science. Below is a comparison with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Thiazole and aromatic rings | Antibacterial activity |
| 5-Bromo-2-(difluoromethoxy)-N-[4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]benzamide | Similar difluoromethoxy group | Broader biological applications |
Q & A
Q. What analytical challenges arise in quantifying trace impurities in bulk synthesis?
- Methodology : Use HPLC-MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect side products (e.g., unreacted acyl chloride). Limit of detection (LOD) for related compounds is ~0.27 mg/L .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
